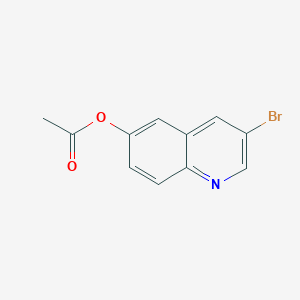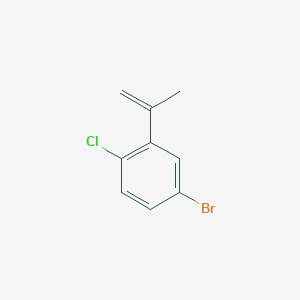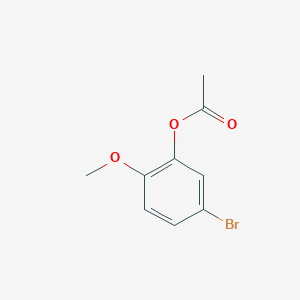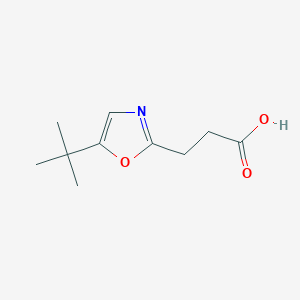
2-(3-苯丙基)哌啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
科学研究应用
2-(3-Phenylpropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
Piperidine derivatives, which include 2-(3-phenylpropyl)piperidine hydrochloride, are known to interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties . They may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence several signaling pathways essential for the establishment of diseases .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties .
生化分析
Biochemical Properties
2-(3-Phenylpropyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to certain receptors on cell membranes, altering their conformation and activity. It can also inhibit or activate specific enzymes, thereby modulating biochemical pathways. The interactions of 2-(3-Phenylpropyl)piperidine hydrochloride with these biomolecules are often characterized by non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-(3-Phenylpropyl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(3-Phenylpropyl)piperidine hydrochloride can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and the alteration of metabolite levels, which can affect energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(3-Phenylpropyl)piperidine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or enhancing their activity. For instance, it may inhibit the activity of enzymes involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft . Additionally, 2-(3-Phenylpropyl)piperidine hydrochloride can interact with transcription factors, influencing the transcription of target genes and thereby altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Phenylpropyl)piperidine hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Over time, prolonged exposure to 2-(3-Phenylpropyl)piperidine hydrochloride can lead to adaptive cellular responses, such as changes in receptor expression or enzyme activity . These temporal effects are important to consider in both in vitro and in vivo studies to understand the long-term implications of its use.
Dosage Effects in Animal Models
The effects of 2-(3-Phenylpropyl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, or cardiotoxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of 2-(3-Phenylpropyl)piperidine hydrochloride in research and potential therapeutic applications.
Metabolic Pathways
2-(3-Phenylpropyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound can also affect metabolic flux, altering the flow of metabolites through biochemical pathways. This can result in changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
化学反应分析
Types of Reactions
2-(3-Phenylpropyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Piperine: A naturally occurring alkaloid with various pharmacological properties.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Uniqueness
2-(3-Phenylpropyl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
属性
IUPAC Name |
2-(3-phenylpropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;/h1-3,7-8,14-15H,4-6,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFWIIRDYRLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

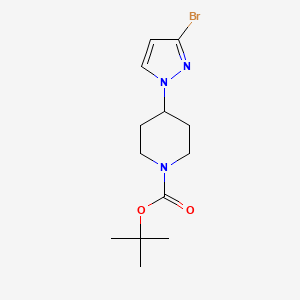
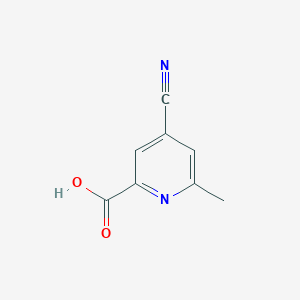
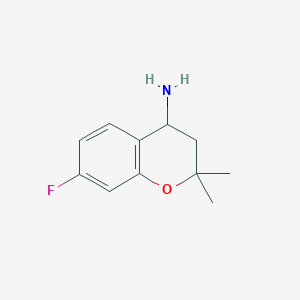
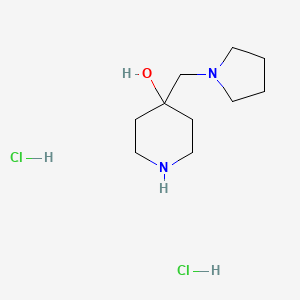
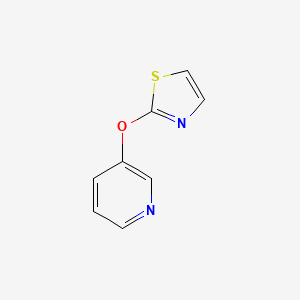
![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)
